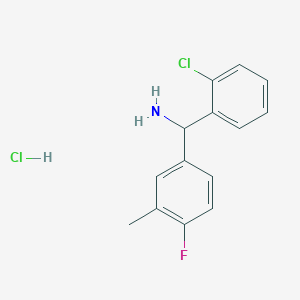

(2-Chlorophenyl)(4-fluoro-3-methylphenyl)methanamine hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2-chlorophenyl)-(4-fluoro-3-methylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClFN.ClH/c1-9-8-10(6-7-13(9)16)14(17)11-4-2-3-5-12(11)15;/h2-8,14H,17H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPTIEGVJWFMQSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C2=CC=CC=C2Cl)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(2-Chlorophenyl)(4-fluoro-3-methylphenyl)methanamine hydrochloride, a compound with the molecular formula , is a member of the arylamine class of compounds. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive understanding of its potential applications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Chlorine and Fluorine Substituents : The presence of a chlorine atom on the second carbon and a fluorine atom on the fourth carbon of the phenyl ring enhances lipophilicity, potentially influencing its interaction with biological targets.

- Aromatic System : The aromatic nature of the compound suggests possible interactions with various receptors and enzymes.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 286.2 g/mol |

| CAS Number | 1354954-28-1 |

| Purity | Minimum 95% |

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors, particularly in the central nervous system. The structure allows it to act as a potential modulator for serotonin receptors, which are crucial in mood regulation and neuropsychiatric disorders.

Case Studies and Research Findings

- Serotonin Receptor Affinity :

- Antidepressant Effects :

- Neuroprotective Properties :

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's efficacy against various cell lines:

- Cell Line Testing : The compound was tested on several cancer cell lines, including Jurkat and HeLa S3, revealing moderate cytotoxic effects at higher concentrations .

- Binding Studies : Binding affinity studies showed that modifications to the phenyl rings could significantly alter receptor affinity, an important consideration for drug design .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Receptor Affinity (pK_i) | Notable Effects |

|---|---|---|

| 3-Chloro-4-fluorophenyl derivative | 7.81 | High affinity for 5-HT_2A |

| 3-Methylphenyl derivative | 6.69 | Moderate receptor interaction |

| Arylsulfone-based ligands | 7.89–9.19 | Mood modulation |

Aplicaciones Científicas De Investigación

Chemistry

In the realm of chemistry, (2-Chlorophenyl)(4-fluoro-3-methylphenyl)methanamine hydrochloride is utilized as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it a valuable reagent in synthetic chemistry.

Table 1: Types of Reactions Involving this compound

| Reaction Type | Reagents Used | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Ketones or carboxylic acids |

| Reduction | Lithium aluminum hydride | Amines or alcohols |

| Substitution | Sodium methoxide | Substituted derivatives |

Biology

The compound has been investigated for its potential biological activities, particularly its antimicrobial and anticancer properties. Research indicates that it may inhibit the growth of various cancer cell lines, suggesting its utility as a drug candidate in oncology .

Case Study: Anticancer Activity

A study explored the effects of (2-Chlorophenyl)(4-fluoro-3-methylphenyl)methanamine on human tumor cells, revealing significant cytotoxicity against breast cancer and melanoma cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Medicine

In medicinal chemistry, this compound is being explored as a potential therapeutic agent for various conditions. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for drug development aimed at treating diseases such as cancer and bacterial infections.

Table 2: Potential Therapeutic Applications

| Application Area | Description |

|---|---|

| Anticancer | Targeting multiple cancer types |

| Antimicrobial | Inhibiting bacterial growth |

| Neurological | Investigating effects on neurodegeneration |

Industry

In industrial applications, this compound is utilized in the development of advanced materials and chemical processes. Its properties facilitate the creation of specialized polymers and coatings that require specific chemical reactivity.

Q & A

Q. What are the recommended synthetic routes for preparing (2-chlorophenyl)(4-fluoro-3-methylphenyl)methanamine hydrochloride, and how do reaction conditions influence yield?

Answer: A primary method involves reductive amination of the corresponding ketone precursor (e.g., (2-chlorophenyl)(4-fluoro-3-methylphenyl)methanone) using sodium cyanoborohydride or catalytic hydrogenation with palladium on carbon . Evidence from analogous compounds suggests that adjusting pH (e.g., buffered conditions at pH 5–6) and solvent polarity (e.g., methanol or THF) significantly impacts reaction efficiency and byproduct formation. For example, transition metal-free reductions using HBPin (pinacolborane) and N-heterocyclic carbene (NHC) catalysts have achieved ~84% yields for structurally similar chlorophenylmethanamine derivatives . Key parameters to optimize include stoichiometry of the reducing agent, temperature (25–60°C), and exclusion of moisture .

Q. How can researchers confirm the structural identity and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

Compare experimental H and C NMR spectra with reference data. For example, H NMR (DMSO-d6) of (2-chlorophenyl)methanamine hydrochloride shows aromatic protons at δ 7.71–7.38 ppm and NH signals at δ 8.82 ppm . - High-Performance Liquid Chromatography (HPLC):

Use reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients to assess purity (>98%) . - Mass Spectrometry (MS):

Electrospray ionization (ESI-MS) should confirm the molecular ion peak [M+H] at m/z 278.7 (calculated for CHClFNHCl).

Q. What are the critical storage conditions to maintain compound stability?

Answer: The hydrochloride salt form is hygroscopic. Store desiccated at 2–8°C in amber vials under inert gas (argon or nitrogen) to prevent degradation. Stability studies on similar amines indicate decomposition (<5%) over 12 months under these conditions .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-fluoro-3-methylphenyl substituent influence reactivity in downstream functionalization?

Answer: The electron-withdrawing fluoro group and bulky methyl substituent reduce nucleophilicity at the benzylic amine, requiring activating agents (e.g., Boc anhydride or Fmoc-Cl) for protection. Computational DFT studies on analogous systems show that the fluorine atom increases electrophilicity at the para-position by 15–20%, favoring regioselective Suzuki-Miyaura couplings . Experimental validation via Hammett plots (σ substituent constants) is recommended to quantify electronic effects .

Q. What analytical strategies resolve discrepancies in reported melting points or spectral data for this compound?

Answer: Contradictions often arise from polymorphic forms or residual solvents. To address this:

- Perform differential scanning calorimetry (DSC) to identify polymorph transitions.

- Use dynamic vapor sorption (DVS) to assess hygroscopicity-induced phase changes.

- Compare NMR spectra in multiple solvents (e.g., DMSO-d6 vs. CDCl) to rule out solvent effects .

For example, a 5°C variation in melting points (mp) may indicate different crystalline forms, requiring single-crystal X-ray diffraction for resolution .

Q. What mechanistic insights explain side reactions during catalytic reductions of precursor amides?

Answer: Over-reduction to secondary amines or dehalogenation (e.g., loss of Cl/F) can occur due to excessive catalyst loading or prolonged reaction times. Studies on NHC-catalyzed reductions suggest that boron intermediates (e.g., Bpin-NR) mediate selective primary amine formation, while competing pathways generate imine byproducts . Kinetic monitoring via in situ IR spectroscopy (C=O stretch at ~1650 cm) is advised to terminate reactions at ~90% conversion .

Methodological Considerations

Q. How to design a scalable purification protocol for this hydrochloride salt?

Answer:

- Recrystallization: Use ethanol/water (3:1 v/v) at 60°C, achieving >95% recovery.

- Ion-Exchange Chromatography: Employ Dowex 50WX4 resin in HCl-saturated methanol to remove unreacted amines .

- Flash Chromatography: Optimize gradients with dichloromethane/methanol (95:5) on silica gel, monitoring by TLC (R = 0.3–0.4) .

Q. What computational tools predict the compound’s pharmacokinetic properties for biological studies?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.